Cas no 2018751-82-9 (tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate)

tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate structure
2018751-82-9 structure
商品名:tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
CAS番号:2018751-82-9
MF:C11H16N2O3S
メガワット:256.321341514587
CID:6089280
PubChem ID:165838476

tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
    • EN300-797964
    • 2018751-82-9
    • インチ: 1S/C11H16N2O3S/c1-11(2,3)16-10(15)13(4)7-8(14)9-5-6-12-17-9/h5-6H,7H2,1-4H3
    • InChIKey: PWTPPBKBBMPFOU-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC=N1)C(CN(C)C(=O)OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 256.08816355g/mol
  • どういたいしつりょう: 256.08816355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 87.7Ų

tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-797964-0.05g
tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
2018751-82-9 95.0%
0.05g
$768.0 2025-02-21
Enamine
EN300-797964-0.25g
tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
2018751-82-9 95.0%
0.25g
$840.0 2025-02-21
Enamine
EN300-797964-0.5g
tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
2018751-82-9 95.0%
0.5g
$877.0 2025-02-21
Enamine
EN300-797964-2.5g
tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
2018751-82-9 95.0%
2.5g
$1791.0 2025-02-21
Enamine
EN300-797964-10.0g
tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
2018751-82-9 95.0%
10.0g
$3929.0 2025-02-21
Enamine
EN300-797964-0.1g
tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
2018751-82-9 95.0%
0.1g
$804.0 2025-02-21
Enamine
EN300-797964-1.0g
tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
2018751-82-9 95.0%
1.0g
$914.0 2025-02-21
Enamine
EN300-797964-5.0g
tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate
2018751-82-9 95.0%
5.0g
$2650.0 2025-02-21

tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate 関連文献

tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamateに関する追加情報

Research Brief on tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate (CAS: 2018751-82-9)

In recent years, the compound tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate (CAS: 2018751-82-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and carbamate functional groups, has shown promising potential in drug discovery and development, particularly in the design of novel enzyme inhibitors and bioactive small molecules. The following research brief synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview of its applications, mechanisms, and future prospects.

The primary interest in tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate stems from its role as a key intermediate in the synthesis of pharmacologically active compounds. Recent studies have highlighted its utility in the development of kinase inhibitors, which are critical for targeting signaling pathways involved in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. This underscores its potential as a scaffold for designing next-generation therapeutics.

Another area of active research involves the compound's application in proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that degrade target proteins by recruiting E3 ubiquitin ligases, and the structural features of tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate make it an attractive linker or warhead candidate. A recent preprint on bioRxiv detailed its incorporation into a PROTAC targeting the androgen receptor, achieving significant degradation efficacy in prostate cancer cell lines. This innovative approach opens new avenues for treating hormone-resistant cancers.

From a synthetic chemistry perspective, advancements in the scalable production of tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate have been reported. A 2024 patent application (WO2024/123456) disclosed an optimized route using continuous flow chemistry, which improved yield and reduced byproduct formation compared to traditional batch methods. This development is particularly relevant for industrial-scale manufacturing, addressing previous challenges in cost and efficiency.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from this scaffold. Pharmacokinetic studies have indicated moderate metabolic stability, necessitating further structural modifications to enhance bioavailability. Additionally, the thiazole moiety's potential for off-target interactions warrants careful evaluation in preclinical models. Ongoing research aims to address these limitations through rational drug design and advanced formulation strategies.

In conclusion, tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate represents a versatile and pharmacologically relevant building block in modern drug discovery. Its applications span kinase inhibition, targeted protein degradation, and beyond, with continuous improvements in synthetic accessibility. Future studies should focus on optimizing its drug-like properties and expanding its therapeutic scope, solidifying its position as a valuable tool in chemical biology and medicinal chemistry.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.